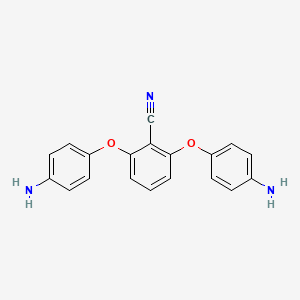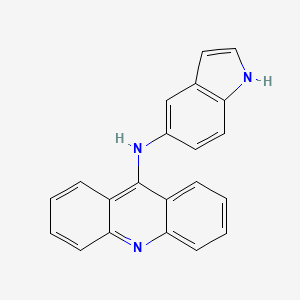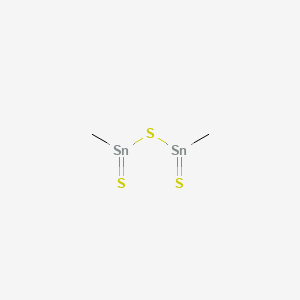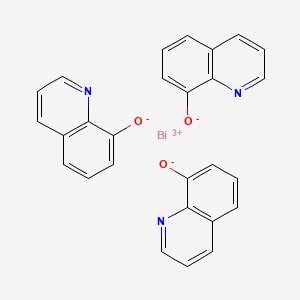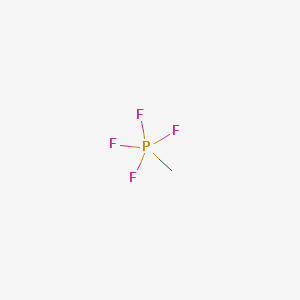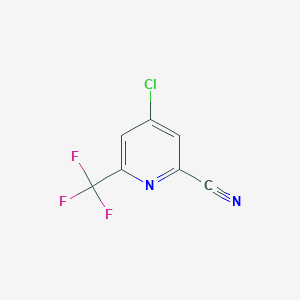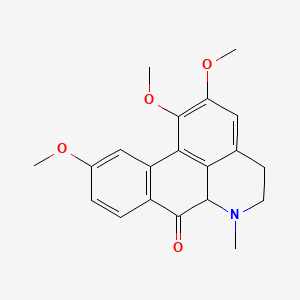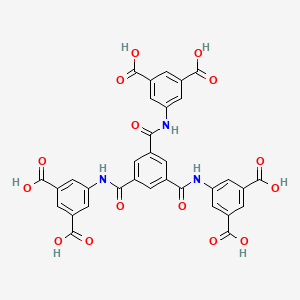
5,5',5''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid is a complex organic compound with the molecular formula C33H21N3O15. It is known for its intricate structure, which includes multiple carboxylic acid groups and amide linkages. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes .
Vorbereitungsmethoden
The synthesis of 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid typically involves the reaction of 1,3,5-benzenetricarbonyl trichloride with 5-aminoisophthalic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of carboxylic acid groups to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid has several scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions with metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form porous structures.
Wirkmechanismus
The mechanism of action of 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid involves its ability to form coordination complexes with metal ions. The carboxylic acid groups and amide linkages provide multiple binding sites for metal ions, leading to the formation of stable MOFs. These frameworks can interact with various molecules, facilitating processes like catalysis and adsorption .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid is unique due to its specific structure and binding capabilities. Similar compounds include:
1,3,5-Benzenetricarbonyl trichloride: Used as a precursor in the synthesis of the target compound.
5-Aminoisophthalic acid: Another precursor that provides the amide linkages in the final product.
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid particularly suited for specific applications in MOF synthesis and advanced material development.
Eigenschaften
Molekularformel |
C33H21N3O15 |
|---|---|
Molekulargewicht |
699.5 g/mol |
IUPAC-Name |
5-[[3,5-bis[(3,5-dicarboxyphenyl)carbamoyl]benzoyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H21N3O15/c37-25(34-22-7-16(28(40)41)4-17(8-22)29(42)43)13-1-14(26(38)35-23-9-18(30(44)45)5-19(10-23)31(46)47)3-15(2-13)27(39)36-24-11-20(32(48)49)6-21(12-24)33(50)51/h1-12H,(H,34,37)(H,35,38)(H,36,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |
InChI-Schlüssel |
NVVSBGKOCVJBLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)


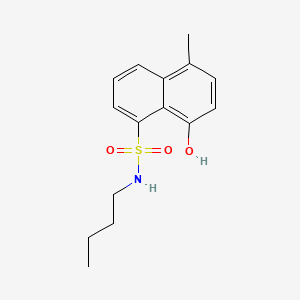
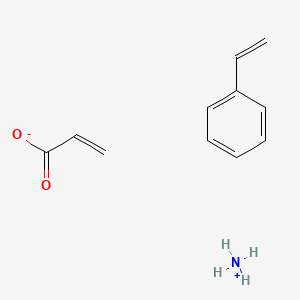
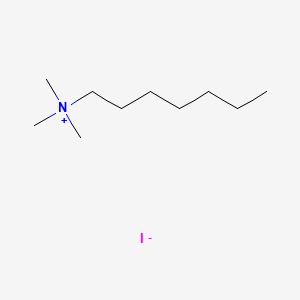
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
